Pregna-4,20-diene-20-carboxaldehyde, 3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of pregnenolone derivatives under controlled conditions to introduce the aldehyde and ketone functionalities . The reaction typically requires specific reagents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity . The process is optimized to minimize by-products and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted steroidal derivatives, which can be further utilized in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various biological pathways related to hormone regulation and cellular metabolism . The compound’s effects are mediated through its binding to these receptors, leading to changes in gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
Pregnenolone: A precursor in the biosynthesis of various steroid hormones.
Dydrogesterone: A synthetic progestogen with distinct pharmacological properties
Uniqueness
Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in steroid chemistry .
Eigenschaften
CAS-Nummer |
2257421-80-8 |
---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]prop-2-enal |
InChI |
InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-13,17-20H,1,4-11H2,2-3H3/t17-,18+,19-,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
JJEGUVZRFNHEHU-GFJXEVPCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=C)C=O)CCC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=C)C=O)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.